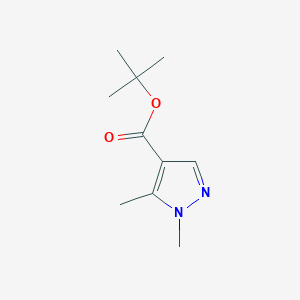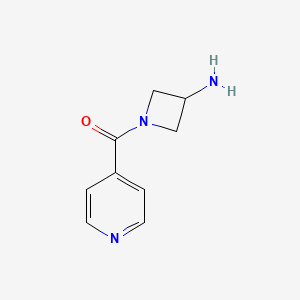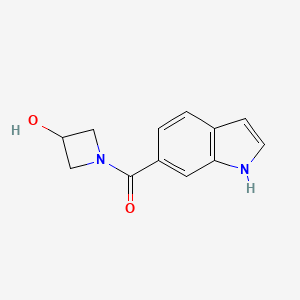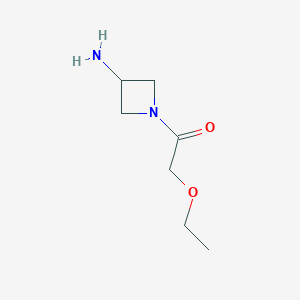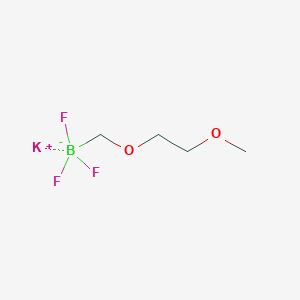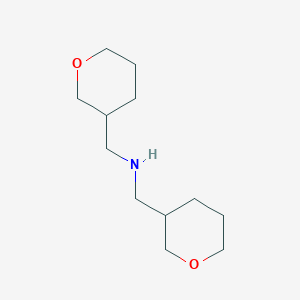
1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol, commonly known as Trifluoromethylpyrazole (TFMP), is an organofluorine compound that has become increasingly popular in recent years due to its wide range of applications in the fields of organic synthesis and scientific research. TFMP is a versatile reagent that can be used as a nucleophile for the synthesis of a variety of organic molecules, and as a catalyst for organic transformations. In addition, TFMP has also been used in a variety of scientific research applications, such as drug discovery and development, and biochemistry and physiology studies.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- The efficient synthesis of new biheterocyclic compounds involving 1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol has been demonstrated, showcasing its utility in creating complex molecular structures with potential applications in pharmaceuticals and material science (Malavolta et al., 2014).
- A study by Shimizu, Sugiyama, and Fujisawa (1996) reported on the stereocontrolled synthesis of 1,1,1-trifluoro-2,3-epoxypropane from 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, highlighting the versatility of this compound in organic synthesis and potential industrial applications (Shimizu et al., 1996).
Potential Biological and Pharmaceutical Applications
- Research into the synthesis of trifluoromethylazoles, including derivatives of 1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol, has shown these compounds' potential for pH measurement in biological media, indicating applications in biochemical studies and diagnostics (Jones et al., 1996).
Advanced Materials and Catalysis
- Novel fluorinated building blocks based on 2,3-butanedione, which can be related to the synthesis pathways involving 1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol, have been synthesized and used to create CF3-containing furan-3-ones and (bis)pyrazoles, demonstrating the compound's utility in material science and organic electronics (Bazhin et al., 2014).
Mécanisme D'action
- The primary target of this compound is not explicitly mentioned in the available literature. However, we can infer that it interacts with specific cellular components or enzymes, given its potent antileishmanial and antimalarial activities .
- The compound likely binds to specific protein targets, affecting their function. For instance, molecular docking studies on Lm-PTR1 (an enzyme involved in Leishmania metabolism) suggest that compound 13 has a favorable binding pattern in the active site, resulting in potent antileishmanial activity .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(3,4,5-trimethylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O/c1-5-6(2)13-14(7(5)3)4-8(15)9(10,11)12/h8,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLPUKZPQPBLSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(C(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1469068.png)
![N-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1469069.png)
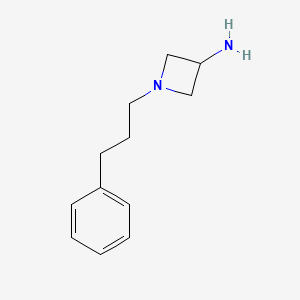
![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469072.png)

